molecular formula C10H8Cl2N2Pt B7801431 dichloroplatinum;2-pyridin-2-ylpyridine

dichloroplatinum;2-pyridin-2-ylpyridine

Cat. No.: B7801431
M. Wt: 422.2 g/mol
InChI Key: YVQNEQKKLNWXEM-UHFFFAOYSA-L
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Description

Dichloroplatinum;2-pyridin-2-ylpyridine, also known as (2,2'-Bipyridine)dichloroplatinum(II), is a coordination complex with the molecular formula C₁₀H₈Cl₂N₂Pt and a molecular weight of 422.17 g/mol . It features a square-planar geometry where platinum(II) is coordinated by two chloride ligands and a bidentate 2,2'-bipyridine ligand. This compound is a solid with a melting point exceeding 300°C, and it is commonly used in catalysis, materials science, and as a precursor for anticancer agents . Its hazard profile includes irritant properties (H315, H319, H335) and classification under risk code Xi (irritant) .

Properties

IUPAC Name

dichloroplatinum;2-pyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.2ClH.Pt/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQNEQKKLNWXEM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pt]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with PubChem dichloroplatinum;2-pyridin-2-ylpyridine involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of specific catalysts, solvents, and temperature conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production methods for such compounds generally involve scaling up laboratory procedures to meet commercial demands. This includes optimizing reaction conditions, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

The compound with PubChem dichloroplatinum;2-pyridin-2-ylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s efficiency and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

The compound with PubChem dichloroplatinum;2-pyridin-2-ylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular signaling pathways. Understanding the compound’s mechanism of action is crucial for its application in drug development and therapeutic research .

Comparison with Similar Compounds

Chloro(2,2':6',2"-Terpyridine)Platinum(II) Chloride Dihydrate

  • Molecular Formula : C₁₅H₁₁Cl₂N₃Pt·2H₂O (MW = 535.28 g/mol) .
  • Structure : Platinum(II) is coordinated by a tridentate terpyridine ligand and two chloride ions. The additional pyridine ring in terpyridine enhances ligand field strength compared to bipyridine, leading to greater thermodynamic stability .
  • Properties : The dihydrate form introduces hydrogen bonding, improving solubility in polar solvents. The terpyridine complex exhibits a higher melting point (>300°C) but shares similar irritant hazards (Xi, H315-H319-H335) .
  • Applications : Used in anion-binding studies and luminescent materials due to its extended π-conjugation .
Table 1: Structural and Physical Comparison
Property (2,2'-Bipyridine)PtCl₂ Terpyridine-PtCl₂·2H₂O
Ligand Denticity Bidentate Tridentate
Molecular Weight 422.17 535.28
Melting Point >300°C >300°C
Hazard Codes Xi Xi

Substituted Bipyridine Platinum Complexes

Complexes such as dichloro(6,6′-dimethyl-2,2′-bipyridyl)platinum(II) (MW = 457.21 g/mol) feature methyl substituents on the bipyridine ligand .

  • Structural Impact: Methyl groups at the 6,6' positions increase steric hindrance, reducing reaction rates in substitution reactions. The electron-donating effect stabilizes the platinum center, altering redox potentials .
  • Synthesis : Prepared via reaction of 6,6′-dimethyl-2,2′-bipyridine with Pt(C₆H₅CN)₂Cl₂ in acetonitrile, yielding orange solids .
  • Applications : Tunable electronic properties make these complexes suitable for catalytic applications and DNA interaction studies .

[2-(Aminomethyl)Pyridine]Dichloroplatinum(II) Complexes

These derivatives, such as those linked to 2-phenylindoles (e.g., RBA = 1.0–5.2% for estrogen receptors), exhibit selective bioactivity .

  • Structural Modifications: The aminomethyl group and indole spacer enhance lipophilicity and receptor binding. Complexes with (CH₂)₅ or (CH₂)₆ spacers show optimal tumor inhibition (80% reduction in estrogen receptor-positive MXT tumors) .
  • Comparison : Unlike the parent bipyridine complex, these modifications confer biological specificity but reduce thermal stability due to bulky ligands .

Dichloro(Di-2-Pyridylamine)Platinum(II)

  • Structure : Features a chelating di-2-pyridylamine (dpa) ligand, forming a distorted square-planar geometry with Pt–N bond lengths of ~1.98–2.02 Å .
  • Interactions : N–H⋯I hydrogen bonds and π-π stacking (centroid distance = 3.997 Å) stabilize the crystal lattice, contrasting with the weaker van der Waals interactions in bipyridine complexes .
  • Applications: Potential in optoelectronics due to extended π-systems and hydrogen-bonded networks .
Table 2: Application Comparison
Compound Primary Applications
(2,2'-Bipyridine)PtCl₂ Catalysis, precursor synthesis
Terpyridine-PtCl₂·2H₂O Anion binding, luminescent materials
6,6′-Dimethyl-bipyridine-PtCl₂ DNA interaction studies
Indole-linked PtCl₂ complexes Anticancer agents

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